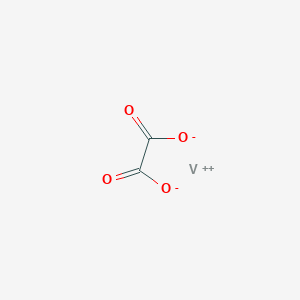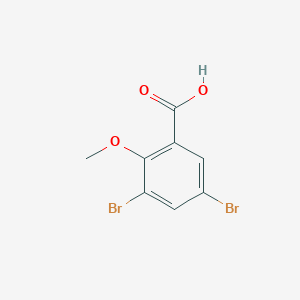
2,3,4,6-Tétra-O-benzoyl-α-D-glucopyranose bromure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide is a carbohydrate derivative with the molecular formula C34H27BrO9 and a molecular weight of 659.48 g/mol . This compound is widely used in organic synthesis, particularly in the preparation of glycosyl donors and acceptors for glycosylation reactions .
Applications De Recherche Scientifique
2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide has several applications in scientific research:
Mécanisme D'action
Target of Action
It is a useful carbohydrate used in the synthesis of other compounds .
Mode of Action
It is known to be an important D-glucopyranose derivative for glucosylations and other reactions .
Biochemical Pathways
It is used in the synthesis of steviol glycosides, and glycosyl polyethers , which suggests it may play a role in the biosynthesis of these compounds.
Action Environment
It is known to be hygroscopic and is typically stored under inert atmosphere at -20°c .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins in biochemical reactions
Cellular Effects
Given its role in the synthesis of steviol glycosides and glycosyl polyethers, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide typically involves the benzoylation of alpha-d-glucopyranosyl bromide. The reaction is carried out under anhydrous conditions using benzoyl chloride and a base such as pyridine . The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding glucopyranose derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as alcohols, thiols, and amines.
Major Products
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-o-benzyl-alpha-d-glucopyranosyl bromide: Similar in structure but with benzyl groups instead of benzoyl groups.
2,3,4,6-Tetra-o-acetyl-alpha-d-glucopyranosyl bromide: Contains acetyl groups instead of benzoyl groups.
Uniqueness
2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide is unique due to its benzoyl protecting groups, which provide stability and facilitate selective deprotection in synthetic applications . This makes it a valuable intermediate in the synthesis of complex glycosylated molecules .
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISFGQOOKBVKPD-RLXMVLCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27BrO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














